molecular formula C16H13F2N3OS2 B2705313 N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 565427-06-7

N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2705313
CAS RN: 565427-06-7
M. Wt: 365.42
InChI Key: LQRWHGKVUYKBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H13F2N3OS2 and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

The structural analysis of similar compounds to "N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide" provides insights into their conformation, hydrogen bonding, and crystal packing. Studies have shown that compounds with similar structures exhibit folded conformations around the thioacetamide bridge, leading to intramolecular hydrogen bonding that stabilizes the molecule's folded structure (Subasri et al., 2016). This folding and bonding pattern is crucial for understanding the compound's chemical behavior and potential interactions in biological systems.

Medicinal Chemistry and Drug Design

Research on derivatives of "N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide" has revealed potent dual inhibitory activities against crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting the scaffold's potential in designing dual-action antitumor agents. For instance, derivatives have shown exceptional potency as dual TS and DHFR inhibitors, indicating the therapeutic potential of such compounds in cancer treatment (Gangjee et al., 2008).

Computational Chemistry and Molecular Interactions

Computational studies have characterized the vibrational signatures of similar molecules, providing a deeper understanding of their stability and interactions. These studies, including density functional theory (DFT) analyses, highlight the stereo-electronic effects, such as rehybridization and hyperconjugation, on the molecule's stability. This computational approach aids in predicting the molecule's behavior in different environments and its interactions with biological targets, potentially guiding the design of new drugs (Mary et al., 2022).

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS2/c1-8-9(2)24-16-13(8)15(19-7-20-16)23-6-12(22)21-14-10(17)4-3-5-11(14)18/h3-5,7H,6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRWHGKVUYKBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.